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Compound of Interest

Compound Name: 1,3-Di(2-pyridyl)-1,3-propanedione

Cat. No.: B162630 Get Quote

An In-depth Technical Guide to 1,3-Di(2-
pyridyl)-1,3-propanedione
For Researchers, Scientists, and Drug Development Professionals

Introduction
1,3-Di(2-pyridyl)-1,3-propanedione, a member of the β-diketone family, is a versatile organic

compound with significant applications in coordination chemistry. Its ability to act as a bidentate

chelating agent, coordinating to metal ions through its two oxygen atoms, makes it a valuable

ligand in the synthesis of metal complexes with diverse structural and functional properties.

This technical guide provides a comprehensive overview of the physical and chemical

properties of 1,3-Di(2-pyridyl)-1,3-propanedione, detailed experimental protocols for its

synthesis and characterization, and a discussion of its key chemical behaviors.

Core Physical and Chemical Properties
1,3-Di(2-pyridyl)-1,3-propanedione is a stable crystalline solid at room temperature.[1] Its

core properties are summarized in the tables below.
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Property Value Source(s)

Molecular Formula C₁₃H₁₀N₂O₂ [2]

Molecular Weight 226.23 g/mol [1][2][3]

Appearance Solid, powder to crystal [1]

Melting Point 104-109 °C [1]

Boiling Point (Predicted) 415.3 ± 30.0 °C

Density (Predicted) 1.233 ± 0.06 g/cm³

Solubility
Almost transparent in hot

methanol
[4]

Chemical and Spectroscopic Properties
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Property Value/Description Source(s)

IUPAC Name
1,3-di(pyridin-2-yl)propane-1,3-

dione
[2]

CAS Number 10198-89-7 [3]

pKa (Predicted) 6.47 ± 0.46

Keto-Enol Tautomerism

Exists as an equilibrium of keto

and enol forms. The enol form

is stabilized by intramolecular

hydrogen bonding.

[4][5]

¹H NMR (Expected Features)

Aromatic protons of the pyridyl

rings, a methine proton (=CH-)

in the enol form, and a

methylene proton (-CH₂-) in

the keto form.

[4][6]

¹³C NMR (Expected Features)

Carbonyl carbons (C=O) in the

keto form, enolic carbons

(C=C-OH), and aromatic

carbons of the pyridyl rings.

[7]

Infrared (IR) Spectroscopy

(Expected Features)

C=O stretching vibrations for

the keto form, and O-H and

C=C stretching for the enol

form.

[7]

Experimental Protocols
Synthesis of 1,3-Di(2-pyridyl)-1,3-propanedione via
Claisen Condensation
This protocol is adapted from the general procedure for the synthesis of 1,3-dipyridinyl-l,3-

propanediones.[4][8][9][10]
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2-Acetylpyridine

Ethyl picolinate (ethyl 2-pyridinecarboxylate)

Potassium tert-butoxide

Anhydrous diethyl ether or tetrahydrofuran (THF)

Hydrochloric acid (HCl), dilute solution

Methanol for recrystallization

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve

potassium tert-butoxide (1 equivalent) in anhydrous diethyl ether or THF under an inert

atmosphere (e.g., nitrogen or argon).

To this solution, add a solution of 2-acetylpyridine (1 equivalent) in the same anhydrous

solvent, dropwise at room temperature.

Following the addition of the acetylpyridine, add a solution of ethyl picolinate (1 equivalent) in

the same anhydrous solvent, also dropwise.

After the addition is complete, stir the reaction mixture at room temperature for several hours

or gently reflux until the reaction is complete (monitor by TLC).

Cool the reaction mixture to room temperature and then carefully pour it into a beaker

containing ice-cold dilute hydrochloric acid to neutralize the base and precipitate the product.

Collect the crude product by vacuum filtration and wash it with cold water.

Purify the crude 1,3-di(2-pyridyl)-1,3-propanedione by recrystallization from hot methanol.

Dry the purified crystals under vacuum to yield the final product.

Characterization Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the

compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C

NMR spectra to confirm the chemical structure and to study the keto-enol tautomerism. The

ratio of the keto to enol forms can be determined by integrating the characteristic proton

signals.[11][6][12]

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or

as a mull. The presence of characteristic absorption bands for C=O, O-H, and C=C bonds

will provide information about the functional groups and the tautomeric forms present.

Mass Spectrometry (MS): Determine the molecular weight of the compound using a suitable

mass spectrometry technique (e.g., ESI-MS) to confirm the molecular formula.

X-ray Crystallography: Single crystals suitable for X-ray diffraction can be grown by slow

evaporation of a saturated solution of the compound in an appropriate solvent. The resulting

crystal structure will provide definitive information about the molecular geometry and

intermolecular interactions in the solid state.[13][14][15]

Key Chemical Concepts and Visualizations
Keto-Enol Tautomerism
A significant chemical property of 1,3-di(2-pyridyl)-1,3-propanedione is its existence as a

mixture of two tautomeric forms in equilibrium: the diketo form and the enol form. The enol form

is often favored due to the formation of a stable six-membered ring through intramolecular

hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen.[5]

Keto-enol tautomerism of the compound.

Synthetic Workflow
The synthesis of 1,3-di(2-pyridyl)-1,3-propanedione is typically achieved through a Claisen

condensation reaction. The following diagram illustrates the general workflow of this synthesis.
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General workflow for the synthesis.

Applications in Research
The primary research application of 1,3-di(2-pyridyl)-1,3-propanedione is as a chelating

ligand in coordination chemistry. Its ability to form stable complexes with a wide range of metal

ions has led to the synthesis of numerous coordination compounds with interesting magnetic,

optical, and catalytic properties.[16] The pyridyl nitrogen atoms can also participate in

coordination, leading to the formation of polynuclear and supramolecular structures.

While extensive biological activity for 1,3-di(2-pyridyl)-1,3-propanedione itself has not been

widely reported, the broader class of β-diketones and their metal complexes are known to

exhibit various biological activities, suggesting potential for future research in this area.

Conclusion
1,3-Di(2-pyridyl)-1,3-propanedione is a valuable compound for researchers in inorganic and

materials chemistry. Its synthesis is straightforward, and its chemical properties, particularly its

keto-enol tautomerism and coordination behavior, are well-defined. This guide provides the

essential information for its synthesis, characterization, and understanding, serving as a

foundational resource for its application in advanced research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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